molecular formula C13H7Cl2FO B1331474 (2,4-Dichlorophenyl)(4-fluorophenyl)methanone CAS No. 65214-59-7

(2,4-Dichlorophenyl)(4-fluorophenyl)methanone

Cat. No. B1331474
CAS RN: 65214-59-7
M. Wt: 269.09 g/mol
InChI Key: UVAKGOJIHCGXID-UHFFFAOYSA-N
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Description

“(2,4-Dichlorophenyl)(4-fluorophenyl)methanone” is a chemical compound with a molecular weight of 269.1 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “(2,4-dichlorophenyl) (4-fluorophenyl)methanone” and its InChI Code is "1S/C13H7Cl2FO/c14-9-3-6-11 (12 (15)7-9)13 (17)8-1-4-10 (16)5-2-8/h1-7H" .


Physical And Chemical Properties Analysis

“(2,4-Dichlorophenyl)(4-fluorophenyl)methanone” is a liquid at room temperature .

Scientific Research Applications

1. Formulation Development for Toxicology and Clinical Studies

(Burton et al., 2012) explored the development of a formulation for a compound similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone, intended for treating arrhythmia. The study focused on creating a precipitation-resistant solution to increase in vivo exposure, particularly useful for poorly soluble compounds like (2,4-Dichlorophenyl)(4-fluorophenyl)methanone.

2. Antimicrobial and Antioxidant Activities

Research by (Thirunarayanan, 2016) involved synthesizing derivatives of a compound similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone. These derivatives displayed antimicrobial and antioxidant properties, evaluated against various bacterial and fungal species.

3. Potential Anti-Tumor Agents

(Hayakawa et al., 2004) synthesized a derivative of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone as part of a drug discovery program targeting tumorigenic cell lines. This highlights the potential application of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone derivatives in cancer treatment.

4. Development of Anti-Mycobacterial Agents

The study by (Dwivedi et al., 2005) synthesized phenyl cyclopropyl methanones, closely related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone, demonstrating significant activity against Mycobacterium tuberculosis. This suggests a potential use in developing anti-tubercular drugs.

5. Molecular Docking Studies for Antibacterial Activity

Research by (Shahana & Yardily, 2020) on novel compounds similar to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone included molecular docking studies to understand their antibacterial activity, signifying its potential in antimicrobial drug development.

6. Supramolecular Structural Analysis

Thestudy by (Sharma et al., 2019) examined crystal packing of derivatives related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone. The focus was on understanding the role of non-covalent interactions in their supramolecular architectures, crucial for designing materials with specific physical properties.

7. Investigation of Molecular Structure and Reactivity

(Zhang & Yang, 2010) synthesized a compound by reacting bis(4-fluorophenyl)methanone with aniline, investigating its molecular structure. This research contributes to understanding the reactivity and properties of compounds related to (2,4-Dichlorophenyl)(4-fluorophenyl)methanone.

8. Impact of Impurity on Phase Behavior

The study by (Saito et al., 1998) measured the heat capacity of bis(4-fluorophenyl)methanone, revealing how impurities can drastically affect the thermal behavior of similar compounds. This is vital for understanding and controlling the phase behavior in materials science.

9. Synthesis and Antifungal Activity

(Lv et al., 2013) synthesized novel derivatives of (2,4-Dichlorophenyl)(4-fluorophenyl)methanone with significant antifungal activity. This underlines the potential of these compounds in developing new antifungal agents.

Safety And Hazards

This compound has been associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,4-dichlorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-9-3-6-11(12(15)7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAKGOJIHCGXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983823
Record name (2,4-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(4-fluorophenyl)methanone

CAS RN

65214-59-7
Record name NSC141024
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141024
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,4-Dichlorophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DICHLORO-4'-FLUOROBENZOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 20 parts of aluminium chloride and 100 parts of fluorobenzene are added dropwise 20.5 parts of 2,4-dichlorobenzoyl chloride. Upon completion, the mixture is heated to reflux and stirred at reflux temperature for 5 minutes. The reaction mixture is poured onto crushed ice and the product is extracted with 1,1'-oxybisethane. The extract is dried and evaporated, yielding 30 parts of (2,4-dichlorophenyl)(4-fluorophenyl) methanone as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RG Kinney - 2020 - search.proquest.com
Friedel-Crafts acylations represent one of the most heavily utilized platforms for the synthesis of ketones from aromatic hydrocarbons. This reaction is dependent upon the availability of …
Number of citations: 2 search.proquest.com
R Huang - 2023 - d-nb.info
Method Von der Fakultät für Mathematik, Informatik und Naturwissenschaften der RWTH Aachen University zur Erlangung des akademischen Grades eines Doktors der …
Number of citations: 0 d-nb.info

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